C6 Dihydroceramide is derived from the hydrolysis of sphingomyelin and can be synthesized from sphinganine through the action of ceramide synthases. It belongs to the class of dihydroceramides, which are sphingolipids that differ from ceramides by the presence of two additional hydrogen atoms on the sphingosine backbone, making them saturated.
C6 Dihydroceramide can be synthesized through several methods:
The synthesis typically requires careful control of temperature and reaction time to ensure high yield and purity. For instance, reactions may be performed at room temperature for extended periods (up to 24 hours) followed by purification techniques such as silica gel chromatography to isolate the desired product .
C6 Dihydroceramide has the molecular formula with a molecular weight of approximately 399.651 g/mol . Its structure consists of:
The compound's structure can be represented as follows:
The compound is hygroscopic but not light-sensitive, making it relatively stable under standard laboratory conditions. It should be stored at -20°C to maintain its integrity over time .
C6 Dihydroceramide participates in various biochemical reactions:
In experimental settings, the metabolism of C6 Dihydroceramide can be tracked using radiolabeled compounds and chromatographic techniques to analyze metabolic fluxes within cells .
C6 Dihydroceramide functions primarily as a signaling molecule within cells. Its mechanism involves:
Data from studies show that treatment with C6 Dihydroceramide leads to significant changes in cellular lipid profiles, enhancing understanding of its biological roles .
Relevant data indicate that its stability and solubility make it suitable for various biochemical applications.
C6 Dihydroceramide has several applications in scientific research:
C6 dihydroceramide (N-hexanoyl-sphinganine) is synthesized via two conserved metabolic routes: the de novo pathway and the sphingosine salvage pathway. In the de novo pathway, serine palmitoyltransferase catalyzes the condensation of L-serine and palmitoyl-coenzyme A to form 3-ketodihydrosphingosine. This intermediate is reduced by NADPH-dependent 3-ketosphinganine reductase to dihydrosphingosine (sphinganine), which is subsequently N-acylated by ceramide synthases. C6 dihydroceramide forms when hexanoyl-coenzyme A serves as the acyl donor [1] [5] [9].
The sphingosine salvage pathway regenerates dihydroceramide through reacylation of sphinganine derived from complex sphingolipid degradation. Studies using fluorescent C6-ceramide analogs demonstrate that exogenous short-chain ceramides enter this recycling loop; after deacylation by ceramidases, the liberated sphingosine is re-acylated to form endogenous ceramides, including dihydroceramides [3] [10]. Inhibiting ceramide synthases (e.g., with fumonisin B1) blocks this recycling, confirming the salvage route’s contribution to cellular dihydroceramide pools [9] [10].
Table 1: Enzymes in C6 Dihydroceramide Biosynthesis
Pathway | Enzyme | Function | Subcellular Localization |
---|---|---|---|
De novo synthesis | Serine palmitoyltransferase | Condenses serine and palmitoyl-CoA | Endoplasmic reticulum |
De novo synthesis | 3-Ketosphinganine reductase | Reduces 3-ketodihydrosphingosine to sphinganine | Endoplasmic reticulum |
De novo/salvage | Ceramide synthase (CerS) | Acylates sphinganine to dihydroceramide | Endoplasmic reticulum |
Salvage pathway | Ceramidase | Hydrolyzes ceramide to sphingosine | Lysosomes, mitochondria |
The conversion of C6 dihydroceramide to C6 ceramide is catalyzed by dihydroceramide desaturase 1 (DES1), an endoplasmic reticulum membrane enzyme that introduces a 4,5-trans double bond into the sphingoid backbone. DES1 uses molecular oxygen and NAD(P)H as cofactors, producing an unsaturated ceramide essential for sphingolipid-mediated signaling [8]. DES1 activity profoundly alters lipid function: while dihydroceramide serves structural roles, ceramide regulates apoptosis and stress responses [5] [8].
DES1 inhibition increases cellular dihydroceramide levels. Compounds like fenretinide (4HPR) and GT11 directly inhibit DES1, shifting sphingolipid flux toward dihydroceramide accumulation. Fenretinide suppresses DES1 by competing for its dihydroceramide-binding site, as evidenced by mass spectrometry showing elevated C6 dihydroceramide in treated cells [3] [7] [8]. This inhibition is pharmacologically exploited to study dihydroceramide’s biological roles independent of ceramide.
C6 dihydroceramide interfaces with enzymes governing sphingolipid equilibrium:
Table 2: Enzyme Specificity for C6 Dihydroceramide
Enzyme | Interaction with C6 Dihydroceramide | Functional Consequence |
---|---|---|
Dihydroceramide desaturase | Converts to C6 ceramide | Gates ceramide-mediated signaling |
Ceramide synthase | Synthesizes from sphinganine and hexanoyl-CoA | Incorporates short chains into sphingolipids |
Sphingomyelin synthase | Minimal activity | Limits dihydroceramide membrane integration |
C6 dihydroceramide metabolism is spatially regulated:
Table 3: Subcellular Distribution of C6 Dihydroceramide
Organelle | Metabolic Role | Key Regulatory Proteins |
---|---|---|
Endoplasmic reticulum | De novo synthesis, DES1 conversion | CerS, DES1, serine palmitoyltransferase |
Golgi apparatus | Limited complex sphingolipid synthesis | Sphingomyelin synthase, glucosylceramide synthase |
Mitochondria | Salvage pathway activity | Mitochondrial ceramidase |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3